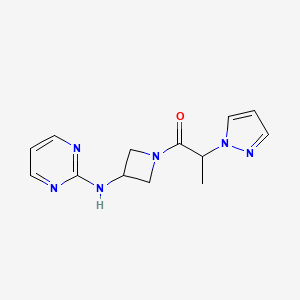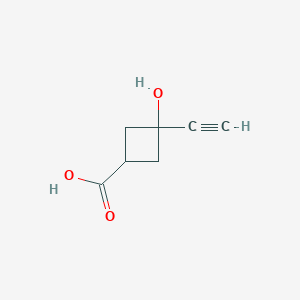![molecular formula C16H15FN2OS B2920394 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline CAS No. 1209753-75-2](/img/structure/B2920394.png)
7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic molecule known for its potential applications in scientific research. This compound features a combination of fluorine, sulfur, and nitrogen atoms integrated into a heterocyclic framework, making it an interesting subject for study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through several routes:
Coupling reactions:
Cyclization processes: : Another method includes cyclization reactions where intermediate compounds undergo ring closure in the presence of appropriate catalysts and reagents.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up through continuous flow chemistry. This technique allows for the efficient mixing of reactants and precise control of reaction conditions, ensuring high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline can undergo a variety of chemical reactions, including:
Oxidation: : This reaction can introduce additional functional groups or alter existing ones, leading to new derivatives.
Reduction: : Useful for modifying the sulfur group or the pyridine ring.
Substitution: : Enables the replacement of the fluorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidizing agents: : Examples include potassium permanganate and hydrogen peroxide.
Reducing agents: : Commonly used agents are lithium aluminum hydride and sodium borohydride.
Catalysts: : Palladium on carbon and copper catalysts are frequently employed in these reactions.
Major Products
Scientific Research Applications
Chemistry
Material science: : The compound's unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.
Catalysis: : It can be explored as a catalyst or a ligand in various catalytic processes.
Biology and Medicine
Drug discovery: : Its structural complexity and functional groups make it a potential lead compound for the development of new pharmaceuticals.
Biological assays: : The compound can be used in assays to study biological processes and interactions at the molecular level.
Industry
Agriculture: : Possible use as a component in agrochemicals to enhance crop protection and yield.
Chemical synthesis: : Its derivatives may serve as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Molecular Targets: : It can interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: : The pathways influenced by the compound can vary widely, depending on its specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl] derivatives: : These derivatives may have modifications in the tetrahydroquinoline ring or the fluorinated aromatic group.
Other tetrahydroquinoline compounds: : Including those without the fluorine or sulfur groups, for example, 1,2,3,4-tetrahydroquinoline itself.
Uniqueness
What sets 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline apart is its combination of a fluorinated aromatic ring, a sulfur-containing pyridine group, and a tetrahydroquinoline scaffold. This structural combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c1-21-15-13(5-2-8-18-15)16(20)19-9-3-4-11-6-7-12(17)10-14(11)19/h2,5-8,10H,3-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCVFHVAYJPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)

![2-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2920319.png)
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2920322.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2920323.png)

![N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B2920328.png)
![5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920329.png)



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)
